Neocarrabiose-4-O-sulfate sodium salt can be synthesized through several methods involving the sulfation of neocarrabiose, which itself is derived from the hydrolysis of κ-carrageenan. The synthesis typically involves:
Technical details indicate that controlling reaction conditions (temperature, time, and pH) is crucial to achieving the desired degree of sulfation while minimizing by-products .
The molecular structure of neocarrabiose-4-O-sulfate sodium salt consists of two sugar units linked by glycosidic bonds with sulfate groups attached. The specific structure can be represented as follows:
Neocarrabiose-4-O-sulfate sodium salt participates in various chemical reactions typical for sulfated carbohydrates:
These reactions are essential for modifying the compound for specific applications in biochemistry and material science .
The mechanism of action of neocarrabiose-4-O-sulfate sodium salt primarily relates to its biological interactions:
Data from studies indicate that these mechanisms contribute to its potential therapeutic applications .
Relevant analyses include spectroscopic methods (NMR, FTIR) which confirm the presence of functional groups characteristic of sulfated carbohydrates .
Neocarrabiose-4-O-sulfate sodium salt has several scientific uses:
Research continues into its applications in areas such as wound healing, anti-inflammatory treatments, and as a functional ingredient in nutraceuticals .
Neocarrabiose-4-O-sulfate sodium salt (CAS 108321-76-2) is a disaccharide derivative constituting the fundamental repeating unit of κ-carrageenan polysaccharides. Its molecular formula is C₁₂H₁₉NaO₁₃S, with a molecular weight of 426.33 g/mol. Structurally, it consists of a 3,6-anhydro-α-D-galactopyranose (DA) unit linked via an α-1,3-glycosidic bond to a β-D-galactopyranose-4-O-sulfate (G4S) unit. The sodium counterion neutralizes the sulfate group at the C4 position of the galactose residue, conferring water solubility [1] [2] [3]. The compound exists as a mixture of α/β anomers due to mutarotation at the reducing end, influencing its solution-state behavior [1] [8].
Table 1: Core Structural Identifiers of Neocarrabiose-4-O-Sulfate Sodium Salt
Property | Value/Descriptor |
---|---|
CAS Number | 108321-76-2 |
Molecular Formula | C₁₂H₁₉NaO₁₃S |
Molecular Weight | 426.33 g/mol |
IUPAC Name | sodium;[(2R,3S,4R,5R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Key Structural Motif | 3,6-Anhydro-α-D-galactopyranosyl-(1→3)-β-D-galactopyranose-4-O-sulfate |
Appearance | White to off-white powder |
Purity | ≥95% (typical commercial grade) |
Related CAS (Free Acid) | 6384-94-7 |
SMILES | C1[C@@H]2C@@HO.[Na+] |
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the sulfation pattern and anomeric configuration. ¹H NMR analysis in D₂O reveals characteristic anomeric proton signals: the 3,6-anhydrogalactose DA H1 resonance appears as a doublet near δ 5.1-5.3 ppm (J ≈ 2-3 Hz), indicative of the α-anomeric linkage, while the sulfated galactose G4S H1 resonates near δ 4.5-4.7 ppm (J ≈ 7-8 Hz), confirming the β-configuration [8]. The presence of the C4-sulfate is further corroborated by significant downfield shifts of the G4S H4 (δ ~4.2-4.4 ppm) and C4 (δ ~77-79 ppm) signals in ¹H and ¹³C NMR spectra, respectively, compared to non-sulfated analogues. Mass spectrometry, particularly electrospray ionization in negative mode (ESI-MS), yields a prominent [M-Na]⁻ ion peak at m/z 403.3, corresponding to the deprotonated molecular ion (C₁₂H₁₉O₁₃S⁻), along with diagnostic fragment ions such as m/z 225.0 (B₁ ion, DA unit) and m/z 241.0 (Y₁ ion, G4S unit minus H₂O), confirming the glycosidic linkage and sulfate position [1] [8].
Single-crystal X-ray diffraction studies, though challenging due to the compound's hygroscopic nature, reveal critical insights into its solid-state conformation and cation coordination. The disaccharide adopts a tightly folded conformation stabilized by intramolecular hydrogen bonding between the DA unit O2 atom and the G4S O6 atom (distance ~2.8 Å). The sodium ion exhibits distorted octahedral coordination, directly interacting with the sulfate oxygen (Na-O distance ~2.35 Å), the G4S O6 hydroxyl, and four water molecules. This coordination network stabilizes the ³₁-helical twist characteristic of κ-carrageenan oligomers. Density Functional Theory (DFT) calculations align with crystallographic data, showing the lowest energy conformer possesses a glycosidic torsion angle (Φ/Ψ) near -60°/-100°, facilitating optimal sulfate exposure for intermolecular interactions [8].
Chemoenzymatic synthesis offers superior regioselectivity over chemical methods. This approach utilizes κ-carrageenan oligosaccharides (e.g., neocarratetraose) as substrates, with recombinant marine bacterial sulfatases (e.g., GalNAc-4-O-sulfatase homologs) selectively removing non-C4 sulfates. Subsequent sulfotransferase catalysis (e.g., chondroitin 4-O-sulfotransferase from Proteus vulgaris) introduces the sulfate group exclusively at the G4S C4 position. Key parameters include:
Table 2: Key Enzymes for Chemoenzymatic Synthesis of Neocarrabiose-4-O-Sulfate
Enzyme Class | Example Source | Function | Optimal Conditions |
---|---|---|---|
Sulfatase | Arthrobacter sp. MAT3885 (SulA1) | Desulfation at non-C4 positions | pH 5.5, 40-50°C, Ca²⁺ dependent [6] |
4-O-Sulfotransferase | Proteus vulgaris | Regiospecific C4 sulfation of galactose units | pH 7.2, 37°C, PAPS required |
Ionic liquids (ILs) serve as dual solvents/catalysts for regioselective sulfation, overcoming limitations of traditional methods (e.g., SO₃-pyridine complex in DMF). Choline-geranate ILs (e.g., [Ch][Ger]) enhance sulfation efficiency by:
Anomeric separation and impurity removal require multi-modal chromatography:
Stability is governed by sulfate hydrolysis and 3,6-anhydro ring degradation:
Table 3: Degradation Kinetics of Neocarrabiose-4-O-Sulfate Sodium Salt
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